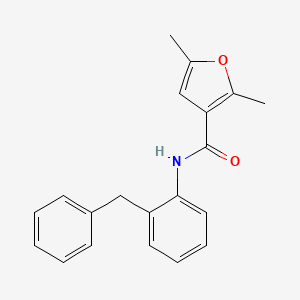

N-(2-benzylphenyl)-2,5-dimethyl-3-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

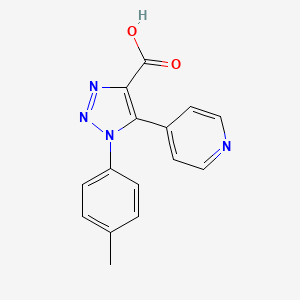

The compound “N-(2-benzylphenyl)-2,5-dimethyl-3-furamide” is a complex organic molecule. It likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), which is substituted with a 2,5-dimethyl group and an amide group. The amide is further substituted with a 2-benzylphenyl group .

Synthesis Analysis

While specific synthesis methods for “N-(2-benzylphenyl)-2,5-dimethyl-3-furamide” are not available, similar compounds are often synthesized through condensation reactions or substitution reactions .Scientific Research Applications

Supramolecular Gel Formation

“N-(2-benzylphenyl)-2,5-dimethyl-3-furamide” has been studied for its ability to form supramolecular gels. These gels are formed through non-covalent interactions and have potential applications in drug delivery systems, tissue engineering, and as matrices for chemical reactions . The gelation properties can be tuned by altering the alkyl chain length, affecting the gel’s strength and stability.

Organic Solvent Gelation

This compound is also effective in gelating organic solvents, which can be useful in the purification processes, such as the removal of impurities from organic solutions . The ability to create gels with different organic solvents opens up possibilities for selective filtration and separation techniques.

Ionic Liquid Gelation

The research has extended into the gelation of ionic liquids with “N-(2-benzylphenyl)-2,5-dimethyl-3-furamide.” Ionic liquids are salts in the liquid state at room temperature and have various applications in electrochemistry and green chemistry . Gelation of these liquids can lead to the development of new materials with unique electrical and mechanical properties.

Viscoelastic Property Modulation

The compound’s ability to modulate viscoelastic properties of gels is significant for materials science. It can lead to the creation of materials with specific mechanical characteristics, useful in areas like vibration damping and soft robotics .

Phase Transition Studies

Studying the phase transition behavior of gels formed by this compound can provide insights into the thermodynamics of molecular interactions. This is crucial for the design of thermally responsive materials, which can have applications in smart textiles and environmental sensors .

Rheological Property Analysis

The rheological properties of gels, such as their flow and deformation under stress, are important for industrial applications. “N-(2-benzylphenyl)-2,5-dimethyl-3-furamide” can be used to study these properties, leading to advancements in the production of paints, lubricants, and food products .

Mechanism of Action

Target of Action

N-(2-benzylphenyl)-2,5-dimethyl-3-furamide is a potent inhibitor of the mitochondrial permeability transition pore (mPTP) . The mPTP is a key pathophysiological event in cell death underlying a variety of diseases .

Mode of Action

This compound acts as an inhibitor of the mPTP . It prevents the opening of the mPTP, thereby inhibiting the associated cell death .

Biochemical Pathways

The compound’s action on the mPTP affects the mitochondrial Ca2+ homeostasis . The regulation of Ca2+ by mitochondria drives diverse cellular functions ranging from control of oxidative metabolism to induction of cell death . Failure in cellular Ca2+ homeostasis and consequent mitochondrial Ca2+ overload is the principal trigger for mitochondrial permeability transition (mPT) .

Pharmacokinetics

The compound’s ability to inhibit mptp opening suggests it can reach its target in the mitochondria effectively .

Result of Action

By inhibiting the mPTP, N-(2-benzylphenyl)-2,5-dimethyl-3-furamide can prevent cell death associated with various diseases . This makes it a potential therapeutic agent for conditions where mPTP opening is a key pathophysiological event .

Action Environment

The action of N-(2-benzylphenyl)-2,5-dimethyl-3-furamide can be influenced by environmental factors. For instance, the alkyl chain length of similar compounds has been found to affect their gelation properties , which could potentially influence their stability and efficacy.

properties

IUPAC Name |

N-(2-benzylphenyl)-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-14-12-18(15(2)23-14)20(22)21-19-11-7-6-10-17(19)13-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBIAVCJWKVRPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzylphenyl)-2,5-dimethylfuran-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(aminosulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5061744.png)

![4-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5061772.png)

![N-(4-fluorophenyl)-N'-(5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B5061776.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-furamide](/img/structure/B5061781.png)

![4-(2-methoxyethoxy)-1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5061805.png)

![2-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B5061814.png)

![1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride](/img/structure/B5061819.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5061827.png)

![ethyl 5-(aminocarbonyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5061837.png)

amino]benzoyl}amino)-N-propylbenzamide](/img/structure/B5061843.png)